molecular formula C5H2ClF7 B1350557 2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene CAS No. 261503-64-4

2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene

Cat. No.: B1350557
CAS No.: 261503-64-4
M. Wt: 230.51 g/mol
InChI Key: FISQXYDFCVEFII-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene typically involves the halogenation of fluorinated alkenes. One common method is the reaction of 3,3,4,4,5,5,5-heptafluoropent-1-ene with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the fluorinated alkene is continuously fed into the reactor along with chlorine gas. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. The use of advanced separation techniques, such as fractional distillation, ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

    Addition Reactions: The carbon-carbon double bond in the compound can participate in addition reactions with various electrophiles, such as hydrogen halides or halogens, resulting in the formation of saturated products.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding epoxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in polar solvents such as water or alcohols.

    Addition Reactions: Reagents such as hydrogen chloride or bromine are used, and the reactions are often conducted at room temperature or slightly elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed, and the reactions may require acidic or basic conditions depending on the desired product.

Major Products Formed

    Substitution Reactions: Products include 2-hydroxy-3,3,4,4,5,5,5-heptafluoropent-1-ene and 2-amino-3,3,4,4,5,5,5-heptafluoropent-1-ene.

    Addition Reactions: Products include 2-chloro-3,3,4,4,5,5,5-heptafluoropentane and 2-bromo-3,3,4,4,5,5,5-heptafluoropentane.

    Oxidation Reactions: Products include this compound oxide.

Scientific Research Applications

2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene has several applications in scientific research:

    Materials Science: The compound is used as a building block for the synthesis of fluorinated polymers and materials with unique properties, such as high thermal stability and chemical resistance.

    Industrial Chemistry: It serves as an intermediate in the production of specialty chemicals and fluorinated compounds used in various industrial processes.

    Environmental Chemistry: The compound is studied for its potential as a replacement for ozone-depleting substances in applications such as refrigerants and solvents.

    Biological Research: Its derivatives are investigated for their potential use in pharmaceuticals and agrochemicals due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the carbon-carbon double bond are key reactive sites in the molecule. The chlorine atom can be displaced by nucleophiles through substitution reactions, while the double bond can undergo addition reactions with electrophiles. These reactions are facilitated by the electron-withdrawing effects of the fluorine atoms, which increase the electrophilicity of the carbon atoms in the molecule.

Comparison with Similar Compounds

2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene can be compared with other similar compounds, such as:

    3,3,4,4,5,5,5-Heptafluoropent-1-ene: Lacks the chlorine atom, resulting in different reactivity and applications.

    2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene:

    2-Chloro-3,3,4,4,5,5,5-heptafluoropentane: Saturated analog of the compound, with different chemical properties and applications.

The uniqueness of this compound lies in its combination of a chlorine atom and multiple fluorine atoms, which impart distinct chemical properties and reactivity patterns compared to its analogs.

Properties

IUPAC Name

2-chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF7/c1-2(6)3(7,8)4(9,10)5(11,12)13/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISQXYDFCVEFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(C(F)(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378712
Record name 2-chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261503-64-4
Record name 2-chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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